5-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide
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Overview
Description
5-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide: is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.349 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide: This compound has a similar structure but lacks one of the dimethyl groups.
5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide: This compound has a methylamino group instead of a methylsulfonamido group.
Uniqueness: 5-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its cyclopropoxy group provides rigidity, while the dimethylamino and methylsulfonamido groups offer opportunities for diverse chemical reactions and interactions .
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(methanesulfonamido)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)10-6-9(14-20(3,17)18)11(7-13-10)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
HQJSMKHCSKWIFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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